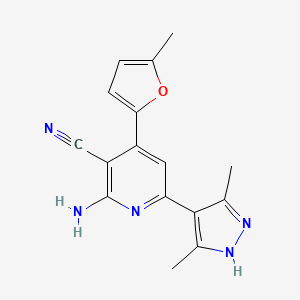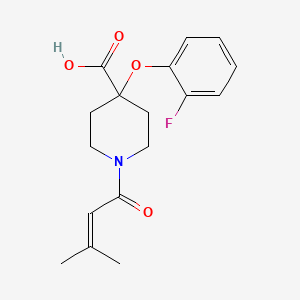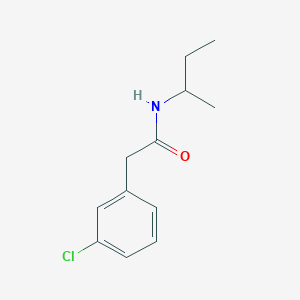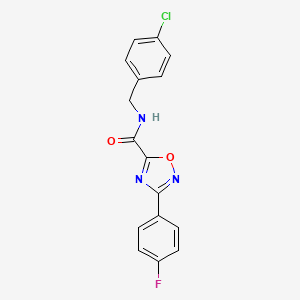![molecular formula C20H27N3O2 B5294456 4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as DMPPM and has various properties that make it an attractive candidate for further research.
作用機序
The mechanism of action of DMPPM is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and inflammation. DMPPM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMPPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. DMPPM has also been shown to improve cognitive function and reduce oxidative stress in animal models.
実験室実験の利点と制限
DMPPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine. However, there are also some limitations to using DMPPM in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on DMPPM. One potential area of research is the development of new cancer treatments based on DMPPM. Another potential area of research is the development of new anti-inflammatory agents based on DMPPM. Additionally, further research is needed to fully understand the mechanism of action of DMPPM and its potential applications in medicine.
合成法
The synthesis of DMPPM involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2-phenylethyl)morpholine in the presence of a coupling reagent. This reaction results in the formation of DMPPM, which can be purified through various methods.
科学的研究の応用
DMPPM has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. DMPPM has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-16(2)21-22-19(15)10-11-20(24)23-12-13-25-18(14-23)9-8-17-6-4-3-5-7-17/h3-7,18H,8-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIJUIAVARDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B5294379.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)

![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5294419.png)


![6-[(diethylamino)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5294461.png)
![[4-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5294469.png)